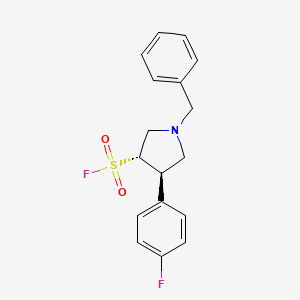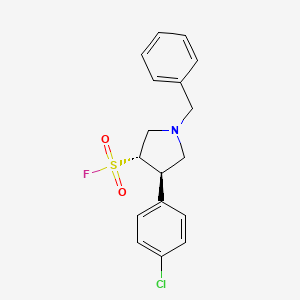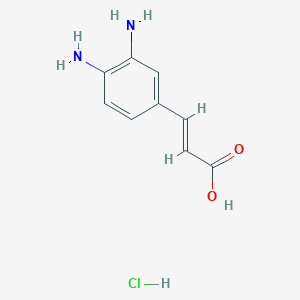![molecular formula C13H21N3 B6600391 3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline CAS No. 2031422-06-5](/img/structure/B6600391.png)
3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Mecanismo De Acción
Target of Action
The primary target of 3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline is the Serine/threonine-protein kinase Chk1 . This enzyme plays a crucial role in cell cycle regulation, particularly in response to DNA damage. By interacting with this target, the compound can influence cell cycle progression and DNA repair mechanisms.
Mode of Action
It is known that the compound interacts with its target, the serine/threonine-protein kinase chk1, potentially altering its activity . This interaction could lead to changes in the phosphorylation state of downstream proteins, affecting various cellular processes.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation and DNA damage response, given the role of its primary target, Chk1 . The compound’s interaction with Chk1 could influence the activity of downstream proteins in these pathways, leading to alterations in cell cycle progression and DNA repair mechanisms.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its influence on cell cycle regulation and DNA damage response. By interacting with Chk1, the compound could affect the phosphorylation state of downstream proteins, leading to changes in these cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline typically involves the reaction of halogenated aromatic compounds with aminomethylpiperidine under specific conditions. For instance, halogenated aromatic compounds can be reacted with aminomethylpiperidine in the presence of a copper catalyst at elevated temperatures . This method ensures high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of nanocatalysts, such as cobalt or ruthenium-based catalysts, can enhance the hydrogenation steps involved in the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Electrophiles: Such as halogens (chlorine, bromine) or nitronium ions for substitution reactions.
Major Products
The major products formed from these reactions include nitroso, nitro, and halogenated derivatives, which can be further utilized in various synthetic applications .
Aplicaciones Científicas De Investigación
3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Industry: It is used in the production of polymers and other materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
Piperine: An alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Known for its antiproliferative effects on cancer cells.
Uniqueness
3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .
Propiedades
IUPAC Name |
3-[[4-(aminomethyl)piperidin-1-yl]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c14-9-11-4-6-16(7-5-11)10-12-2-1-3-13(15)8-12/h1-3,8,11H,4-7,9-10,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGBQRFRDCVRIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one](/img/structure/B6600330.png)

![[(2R)-1-bromopropan-2-yl]benzene](/img/structure/B6600356.png)
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B6600359.png)
![(1R,5S)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B6600372.png)
![(1S,5R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6600380.png)
![2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B6600382.png)

![(2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B6600398.png)



